6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its molecular formula and a molecular weight of 261.5 g/mol. This compound has garnered attention in various fields such as medicinal chemistry, materials science, and agrochemicals due to its diverse biological activities and potential applications in drug development.
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one is classified as a dihydroquinoxaline derivative, which is recognized for its structural complexity and biological significance. Quinoxalines, in general, are known for their pharmacological properties, including antimicrobial and anticancer activities, making this compound a subject of interest in scientific research .
The synthesis of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one typically involves several key steps:
The synthetic route may vary based on specific conditions and desired yields. For instance, the use of continuous flow reactors in industrial settings optimizes the process for large-scale production by enhancing yield and purity .
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one features a bicyclic structure with a quinoxaline core. The presence of bromine and chlorine substituents contributes to its unique properties.
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions can yield various derivatives with differing functional groups depending on the specific conditions employed .
The mechanism of action for 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. It may exert biological effects through pathways that inhibit enzyme activity or modulate receptor functions. This interaction is crucial for understanding its potential therapeutic applications .
The compound typically exhibits:
Key chemical properties include:
These properties are essential for determining the handling and application methods in laboratory settings .
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one serves various scientific purposes:
The 3,4-dihydroquinoxalin-2(1H)-one motif is a prototypical privileged scaffold in nitrogen heterocyclic chemistry due to its structural versatility and broad bioactivity. The introduction of halogen atoms at the 6- and 7-positions (bromo and chloro, respectively) creates a sterically and electronically distinct derivative that enhances intermolecular interactions with biological targets. This bromo-chloro substitution pattern significantly influences the electron distribution within the heterocyclic core, increasing its π-acidity and making it amenable to electrophilic functionalization. The non-planar conformation induced by halogen atoms further contributes to selective target binding, particularly in enzyme active sites requiring halogen bonding [3] [4].
Recent molecular editing strategies exploit this scaffold’s reactivity. For example, ring-expansion techniques transform N-heterocyclic carbenes (NHCs) into functionalized quinoxalinones through carbon-atom insertion, where the bromo-chloro substituents serve as directing groups for regioselective transformations. This reactivity underpins the scaffold’s utility in constructing complex pharmacophores for drug discovery pipelines [4]. The table below summarizes key physicochemical properties of this derivative:
Table 1: Physicochemical Profile of 6-Bromo-7-Chloro-3,4-Dihydroquinoxalin-2(1H)-One
Property | Value |
---|---|
CAS Registry Number | 170098-93-8 |
Molecular Formula | C₈H₆BrClN₂O |
Molecular Weight | 261.50 g/mol |
Storage Conditions | 2–8°C, sealed, dark place |
SMILES Notation | O=C1NC2=C(C=C(Br)C(Cl)=C2)NC1 |
The therapeutic exploration of quinoxalinones began with simple unsubstituted derivatives in the mid-20th century, primarily as antibacterial agents. The strategic incorporation of halogen atoms emerged as a pivotal advancement in the 1990s, driven by the need to enhance metabolic stability and membrane permeability. The 6-bromo-7-chloro derivative represents an evolutionary optimization where halogen atoms mitigate rapid hepatic clearance observed in non-halogenated analogs [3] [6].
A paradigm shift occurred with the transition from stoichiometric chiral methods to catalytic asymmetric synthesis. Early routes relied on chiral auxiliaries attached to the quinoxalinone nitrogen, but modern photoredox-organocatalytic systems now enable enantioselective construction of C3-stereocenters adjacent to the bromo-chloro motif. This progression facilitated access to optically pure derivatives for targeted biological evaluation, moving beyond racemic mixtures that dominated early pharmacological studies [3]. Patent analyses reveal escalating interest in halogenated quinoxalinones, with applications expanding from antimicrobials (1990s–2000s) to kinase inhibitors and epigenetic modulators (post-2010) [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1